2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1lambda6,2,4-benzothiadiazine-3-carboxylic acid
2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1lambda6,2,4-benzothiadiazine-3-carboxylic acid
Rpr 104632 is a benzothiadiazine derivative with high-affinity specific antagonist of the glycine site coupled to the NMDA receptor channel with potent neuroprotective properties in vitro.
Brand Name:
Vulcanchem
CAS No.:
154106-92-0
VCID:
VC0541897
InChI:
InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)
SMILES:
C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O
Molecular Formula:
C15H11BrCl2N2O4S
Molecular Weight:
466.1 g/mol
2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1lambda6,2,4-benzothiadiazine-3-carboxylic acid
CAS No.: 154106-92-0
Inhibitors
VCID: VC0541897
Molecular Formula: C15H11BrCl2N2O4S
Molecular Weight: 466.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 154106-92-0 |
---|---|
Product Name | 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1lambda6,2,4-benzothiadiazine-3-carboxylic acid |
Molecular Formula | C15H11BrCl2N2O4S |
Molecular Weight | 466.1 g/mol |
IUPAC Name | 2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22) |
Standard InChIKey | HNXXFIJGNAGRFN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O |
Appearance | Solid powder |
Description | Rpr 104632 is a benzothiadiazine derivative with high-affinity specific antagonist of the glycine site coupled to the NMDA receptor channel with potent neuroprotective properties in vitro. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2H-1,2,4-benzothiadiazine-1-dioxide-3-carboxylate acid RPR 104,632 RPR 104632 RPR-104,632 RPR-104632 |
Reference | 1: Boireau A, Malgouris C, Burgevin MC, Pény C, Durand G, Bordier F, Meunier M, Miquet JM, Daniel M, Chevet T, Jimonet P, Mignani S, Blanchard JC, Doble A. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro. Eur J Pharmacol. 1996 Apr 11;300(3):237-46. PubMed PMID: 8739214. 2: Varano F, Catarzi D, Colotta V, Filacchioni G, Cecchi L, Galli A, Costagli C. Synthesis of 2-substituted-6,8-dichloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-1,1-d ioxides and -1-oxides as glycine-NMDA receptor antagonists. Farmaco. 1998 Dec 30;53(12):752-7. PubMed PMID: 10230056. 3: Molnár P, Erdõ SL. Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Eur J Pharmacol. 1996 Sep 12;311(2-3):311-4. PubMed PMID: 8891614. |
PubChem Compound | 197644 |
Last Modified | Nov 11 2021 |
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